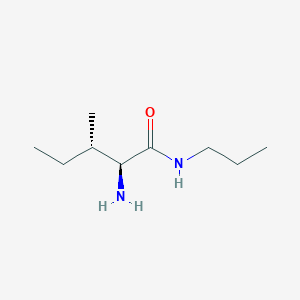

(2S,3S)-2-Amino-3-methyl-N-propylpentanamide

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-propylpentanamide |

InChI |

InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |

InChI Key |

HTYIIBJDYXOJTP-YUMQZZPRSA-N |

Isomeric SMILES |

CCCNC(=O)[C@H]([C@@H](C)CC)N |

Canonical SMILES |

CCCNC(=O)C(C(C)CC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

Boron-Mediated Direct Amidation of Unprotected Amino Acids

The most significant and well-documented preparation method for (2S,3S)-2-Amino-3-methyl-N-propylpentanamide is the boron-mediated direct amidation of unprotected amino acids using tris(2,2,2-trifluoroethoxy)borate, B(OCH2CF3)3. This method was developed and optimized by the Sheppard research group at University College London and reported in detail in a doctoral thesis and supporting publications.

Key Features of the Method:

- Reagents: Unprotected (2S,3S)-2-amino-3-methylpentanoic acid (the amino acid precursor), propylamine (amine nucleophile), and B(OCH2CF3)3 as the amidation promoter.

- Solvent: Cyclopentyl methyl ether (CPME) is used as the reaction medium.

- Conditions: The reaction is typically conducted at elevated temperatures, either 80 °C or 125 °C, for 5 to 15 hours.

- Workup: After reaction completion, the mixture is diluted with ethyl acetate or dichloromethane and water. Ion exchange resins Amberlite IRA-743 and Amberlyst A-26(OH) are added to remove boron species and other impurities.

- Purification: The product is isolated by drying over magnesium sulfate, filtration, and concentration in vacuo. Volatile propylamine is removed by adding chloroform under vacuum. Purification is achieved by trituration with diethyl ether or column chromatography depending on the amine volatility.

Reaction Scheme Summary:

$$

\text{(2S,3S)-2-amino-3-methylpentanoic acid} + \text{propylamine} \xrightarrow[\text{CPME}]{\text{B(OCH}2\text{CF}3)_3, 80-125^\circ C} \text{this compound}

$$

Diastereomeric Ratio and Yield

Optimization and Analytical Techniques

- The amidation reaction was optimized using Design of Experiments (DoE) methodology to improve yield and selectivity.

- Enantiomeric purity and diastereomeric ratios were determined by derivatization with Marfey’s reagent followed by chiral HPLC analysis.

- The use of Marfey’s reagent allows for the precise quantification of stereochemical purity of the amino amide products.

Detailed Experimental Procedure (Method B from Reference)

| Step | Description |

|---|---|

| 1 | To a mixture of unprotected (2S,3S)-2-amino-3-methylpentanoic acid (1.0 mmol) and propylamine (3.0 mmol) in CPME (1 mL), add B(OCH2CF3)3 (3.0 mmol) dropwise over 1 hour at 80 or 125 °C. |

| 2 | Stir the reaction mixture for 5 to 15 hours at the set temperature. |

| 3 | Dilute the reaction with ethyl acetate or dichloromethane (3 mL) and water (0.5 mL). |

| 4 | Add Amberlite IRA-743 and Amberlyst A-26(OH) resins and stir for 30 minutes to remove boron residues. |

| 5 | Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. |

| 6 | Remove residual propylamine by adding chloroform and evaporating under vacuum. |

| 7 | Purify the product by trituration with diethyl ether or column chromatography as needed. |

Mechanistic Insights

- The boron reagent B(OCH2CF3)3 acts as a Lewis acid to activate the carboxylic acid group of the amino acid, facilitating nucleophilic attack by the amine.

- This method avoids the need for protecting groups on the amino acid, which simplifies the synthesis and improves atom economy.

- Spectroscopic studies including ^11B NMR have been conducted to understand the intermediates and the mechanism of amidation.

Comparative Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Amino Acid | (2S,3S)-2-amino-3-methylpentanoic acid | Unprotected form |

| Amine | Propylamine | 3 equiv. |

| Boron Reagent | Tris(2,2,2-trifluoroethoxy)borate (B(OCH2CF3)3) | 3 equiv. |

| Solvent | Cyclopentyl methyl ether (CPME) | Green solvent choice |

| Temperature | 80 °C or 125 °C | Higher temperature favors conversion |

| Reaction Time | 5 to 15 hours | Longer time improves yield |

| Product Yield | ~90% | High isolated yield |

| Diastereomeric Ratio (dr) | 75:25 | Indicates partial stereoselectivity |

| Purification | Trituration or column chromatography | Based on amine volatility |

Summary of Research Findings

- The boron-mediated amidation method represents a significant advancement in the synthesis of chiral amino acid amides such as this compound.

- It allows direct amidation without protection/deprotection steps, improving efficiency and sustainability.

- The method achieves high yields and reasonable stereochemical control.

- Analytical techniques such as Marfey’s reagent derivatization and chiral HPLC are essential for confirming stereochemical purity.

- Mechanistic studies support the role of boron reagents as activators of carboxylic acids facilitating amidation under mild conditions.

Scientific Research Applications

1.1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of (2S,3S)-2-amino-3-methyl-N-propylpentanamide. Its structure allows it to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. This compound has been evaluated for its ability to inhibit oxidative stress, making it a candidate for developing therapeutic agents targeting oxidative damage .

1.2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against pantothenate synthetase, an enzyme critical for coenzyme A synthesis in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. Inhibiting this enzyme could lead to new treatments for infections caused by these bacteria .

2.1. Anti-inflammatory Applications

Due to its structural characteristics, this compound is being investigated for its anti-inflammatory properties. It may modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

2.2. Neurological Disorders

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Its antioxidant properties may help mitigate oxidative stress associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated the scavenging ability of the compound against ROS | Showed significant reduction in oxidative damage markers in vitro |

| Inhibition of Pantothenate Synthetase | Tested against bacterial strains | Demonstrated effective inhibition leading to reduced bacterial growth |

| Anti-inflammatory Effects | Assessed in animal models of arthritis | Resulted in decreased inflammation and improved joint function |

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, its chiral centers play a role in the selective binding to biological macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with (2S,3S)-2-Amino-3-methyl-N-propylpentanamide, differing in chain length, substituents, or stereochemistry:

Key Observations:

- Stereochemistry: The (2S,3S) configuration introduces steric hindrance that may influence binding specificity compared to non-methylated or differently configured analogs .

- Substituent Effects : The N-propyl group in the target compound contrasts with the cyclopropyl-pyridazine moiety in , which introduces aromaticity and rigidity, possibly altering target affinity.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and logP : The target compound’s estimated molecular weight (172.27 g/mol) and logP (predicted ~1.5–2.0) position it within drug-like space, similar to the butanamide analog (144.21 g/mol) but with increased lipophilicity due to the longer chain.

- Metabolic Stability : Amides generally exhibit greater resistance to hydrolysis than esters or carboxylic acids. The target compound’s amide bond may confer stability advantages over its carboxylic acid analog () .

Biological Activity

(2S,3S)-2-Amino-3-methyl-N-propylpentanamide, also known as a derivative of isoleucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- IUPAC Name : this compound

The stereochemistry at the 2 and 3 positions contributes to its biological activity, influencing interactions with various biological targets.

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes such as histone deacetylases (HDACs). These enzymes are crucial for regulating gene expression and cellular processes. Inhibition of HDACs has been linked to anti-cancer effects by promoting the acetylation of histones and altering gene expression profiles .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation. This is particularly relevant in conditions like acute kidney injury, where HDAC inhibitors have shown protective effects .

- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases by enhancing autophagy and reducing oxidative stress .

Study on HDAC Inhibition

A notable study investigated the effects of various hydroxamic acid derivatives, including those related to this compound, on HDAC activity. The findings revealed that certain derivatives exhibited potent HDAC inhibitory activity with IC50 values comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). These compounds induced cell cycle arrest in cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Neuroprotective Effects in Animal Models

In a study focusing on neuroprotection, derivatives similar to this compound were administered to rodent models of Huntington's disease. The results indicated significant improvements in motor function and reductions in neurodegeneration markers. The mechanism was attributed to enhanced autophagy and reduced apoptosis in neuronal cells .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-Amino-3-methyl-N-propylpentanamide, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis involving chiral auxiliaries or catalytic asymmetric methods is typical. For example, a Strecker synthesis or reductive amination with a chiral catalyst can establish the (2S,3S) configuration. Protecting groups (e.g., Boc for amines) are critical to prevent racemization. Purification via recrystallization or chiral HPLC ensures enantiomeric excess (>99%) .

- Key Steps :

- Use of L-proline-derived catalysts for asymmetric induction.

- Characterization via / NMR and polarimetry to confirm stereochemistry .

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR to verify backbone structure and substituents.

- Chiral HPLC : To assess enantiomeric purity using a chiral stationary phase (e.g., amylose or cellulose derivatives).

- Mass Spectrometry (HRMS) : For exact mass confirmation.

- Melting Point Analysis : Consistency with literature values indicates purity .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Dispose of waste via certified hazardous waste services, as recommended in SDS guidelines for structurally similar amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : To identify dynamic effects like rotameric interconversion.

- X-ray Crystallography : Definitive confirmation of stereochemistry and molecular conformation.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies optimize reaction yield while maintaining high enantiomeric excess in large-scale syntheses?

- Methodology :

- Catalytic System Screening : Test chiral ligands (e.g., Binap, Josiphos) with transition metals (Rh, Ru) for hydrogenation steps.

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Flow Chemistry : Continuous processing improves reproducibility and reduces side reactions .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for mechanistic studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : To measure binding kinetics with putative targets.

- Enzyme Inhibition Assays : Fluorogenic substrates (e.g., AMC-tagged peptides) to quantify IC values.

- Molecular Dynamics Simulations : Predict binding modes using homology models of target proteins .

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodology :

- Re-evaluate Force Fields : Use AMBER or CHARMM for more accurate ligand-protein interaction modeling.

- Validate Assay Conditions : Check for off-target effects (e.g., redox activity) using counter-screens.

- Synchrotron Radiation CD : Detect conformational changes in proteins upon ligand binding .

Stability and Storage

Q. What conditions prevent degradation of this compound during long-term storage?

- Methodology :

- Store at -20°C under nitrogen or argon in amber glass vials.

- Avoid exposure to moisture (use desiccants) and light.

- Monitor purity annually via HPLC .

Ethical and Regulatory Considerations

Q. What regulatory frameworks apply to preclinical studies involving this compound?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.